Synthetic Utility as Documented RET Kinase Inhibitor Intermediate: Patent-Backed Reduction Pathway Not Replicated with Methyl or Acetyl Analogs
The target compound is explicitly reduced to 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline using BH3·DMS in THF as a key step in the RET inhibitor synthetic route described in US9035063B2 [1]. This transformation is documented with 89% isolated yield for the preceding amide coupling step (4-amino-2-trifluoromethyl-benzoic acid + 1-ethyl-piperazine → target compound), establishing a validated synthetic protocol [1]. The methyl analog (CAS 853297-04-8) and acetyl analog (CAS 914348-88-2) are not described in this patent family and lack equivalent documented utility in RET inhibitor synthesis, meaning their substitution would require de novo route validation and may not produce intermediates compatible with downstream patent-described transformations.
| Evidence Dimension | Documented synthetic utility in RET inhibitor patent family |
|---|---|
| Target Compound Data | Explicitly used as intermediate in US9035063B2; amide coupling yield 89%; reduction to benzyl-piperazine with BH3·DMS documented |
| Comparator Or Baseline | Methyl analog (CAS 853297-04-8): Not cited in US9035063B2; no documented RET inhibitor intermediate use. Acetyl analog (CAS 914348-88-2): Not cited; different functional group (acetyl vs. benzoyl) precludes same synthetic transformations |
| Quantified Difference | Patent-documented vs. undocumented synthetic utility; 89% validated amide coupling yield for target compound |
| Conditions | Amide coupling: 4-amino-2-trifluoromethyl-benzoic acid, HOBt, EDC, Et3N, 1-ethyl-piperazine, DCM, 25°C, 2 h. Reduction: BH3·DMS, THF. |
Why This Matters
For procurement in a RET inhibitor medicinal chemistry program, selecting a building block with patent-validated synthetic utility eliminates route scouting costs and ensures alignment with established intellectual property.
- [1] Schenck Eidam, H., Guan, H.A., Wu, C., Cheung, M. (GlaxoSmithKline). Compounds as Rearranged during Transfection (RET) Inhibitors. US Patent 9,035,063 B2, issued May 19, 2015. Example procedures describing amide coupling (89% yield) and subsequent BH3·DMS reduction of the target compound. View Source
